N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
Description
N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide is a structurally complex heterocyclic compound characterized by a tricyclic core containing sulfur (thia) and nitrogen (aza) atoms. The molecule features a 4-acetylphenyl acetamide moiety and a 4-fluorophenyl substituent, which likely influence its electronic properties and biological interactions. Its synthesis likely involves multi-step heterocyclic condensation and functionalization, similar to methods described for related acetamides .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O3S/c1-13(30)14-4-8-17(9-5-14)26-19(31)10-29-23(32)28-12-25-20-18(11-33-21(20)22(28)27-29)15-2-6-16(24)7-3-15/h2-9,11-12H,10H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSYELLRWGWXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features multiple functional groups that contribute to its biological properties, including an acetyl group and a tetraazatricyclododeca framework.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. Below are key findings from studies investigating its biological activity:
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in human neuroblastoma SH-SY5Y cells with an IC50 value indicating potent activity at low concentrations .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules involved in cell survival .
2. Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been documented:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | 4-acetylphenyl derivative | 0.025 | High potency in hAC inhibition |
| 2 | Fluorophenyl derivative | 0.083 | Moderate potency |
| 3 | Tetraazatricyclo derivative | 0.069 | Similar potency to above |
This table summarizes the inhibitory potencies of various analogues derived from the parent compound .
Case Study 1: Neuroblastoma Treatment
A recent study evaluated the efficacy of this compound in treating neuroblastoma:
- Methodology : Mice bearing neuroblastoma tumors were treated with varying doses of the compound.
- Results : Treated mice showed a significant reduction in tumor size compared to controls (p < 0.01). Histological analysis revealed increased apoptosis within tumor tissues .
Case Study 2: Inflammatory Disease Model
In another study focusing on inflammatory diseases:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Research Findings and Contradictions
- Electronic vs. Structural Similarity : While compounds like N-(4-ethoxyphenyl)-2-{...}acetamide () share electronic features (e.g., fluorinated aryl groups) with the target compound, differences in core geometry ("isovalency" without isostructurality) may lead to divergent biological behaviors .
- DFT Studies: Comparative DFT analyses of azo-acetamides () highlight that minor substituent changes (e.g., acetyl vs. hydroxy groups) significantly alter frontier molecular orbitals and reactivity.
Preparation Methods
Key Intermediates
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4-Fluorobenzohydrazide (Intermediate A) : Synthesized via esterification of 4-fluorobenzoic acid with methanol under acidic catalysis, followed by hydrazine substitution.
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N-(4-Acetylphenyl)chloroacetamide (Intermediate B) : Prepared by reacting 4-acetylaniline with chloroacetyl chloride in toluene, catalyzed by triethylamine.
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Tetraazatricyclo Core (Intermediate C) : Formed through cyclocondensation of thiosemicarbazide derivatives with POCl₃, as demonstrated in analogous oxadiazole syntheses.
Stepwise Synthesis and Reaction Optimization
Formation of the 1,3,4-Oxadiazole Moiety
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Hydrazide Synthesis :
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Cyclization with POCl₃ :
Construction of the Tetraazatricyclo Framework
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Thiolation and Coupling :
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Final Acetamide Coupling :
Reaction Monitoring and Characterization
Analytical Techniques
Yield Optimization Challenges
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Low Yields in Cyclization : Excess POCl₃ (1.5 equiv) improves yields to 75% but risks side-product formation.
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Solvent Impact : Switching from ethanol to DCM in hydrazide synthesis increases intermediate stability by 20%.
Critical Evaluation of Methodologies
Comparative Analysis of Cyclization Agents
| Agent | Yield (%) | Side Products | Reference |
|---|---|---|---|
| POCl₃ | 70 | Minimal (<5%) | |
| H₂SO₄ | 45 | Sulfonated derivatives | |
| Polyphosphoric Acid | 55 | Polymerization artifacts |
Phosphorous oxychloride emerges as the optimal agent due to superior regioselectivity and compatibility with electron-deficient aryl groups.
Role of Anhydrous Conditions
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Moisture Sensitivity : The triazole-thiol intermediate degrades rapidly in humid environments, necessitating strict anhydrous protocols during coupling.
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Solvent Drying : Molecular sieves (4Å) in acetone reduce hydrolysis byproducts by 30%.
Industrial-Scale Considerations
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Efficiency | Scalability |
|---|---|---|---|
| POCl₃ | 120 | High | Moderate |
| Hydrazine Hydrate | 90 | Moderate | High |
| Chloroacetyl Chloride | 200 | High | Low |
While POCl₃ offers high efficiency, its corrosivity and handling requirements limit large-scale use. Alternatives like solid-supported catalysts are under investigation.
Q & A
Q. What synthetic pathways are recommended for synthesizing this compound, and what are the critical reaction parameters?
The synthesis involves multi-step protocols, including cyclization, acetylation, and sulfanyl group incorporation. Key steps include:
- Cyclization : Formation of the tricyclic core under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like NaH .
- Acetylation : Introduction of the 4-acetylphenyl group via nucleophilic substitution, requiring precise stoichiometry and anhydrous conditions .
- Purification : HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., H, C, and 2D experiments) are critical for monitoring progress and confirming purity .
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C (cyclization) |
| Solvent | DMF or THF |
| Reaction Time | 12–24 hours |
Q. Which analytical techniques are essential for structural elucidation?
- NMR Spectroscopy : H and C NMR confirm substituent positions; 2D experiments (COSY, HSQC) resolve complex coupling in the tricyclic core .
- HPLC : Purity assessment (>95%) using a reversed-phase column and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are necessary for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .
- Disposal : Follow hazardous waste protocols due to potential acute toxicity (GHS H302, H315) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
- Design of Experiments (DoE) : Vary temperature (80–140°C), solvent polarity (DMF vs. DMSO), and catalyst loading (NaH: 1–3 equiv) to identify interactions. Response surface methodology (RSM) can model optimal conditions .
- In Situ Monitoring : Use FT-IR to track intermediate formation and adjust reaction time dynamically .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
- Hypothesis Testing : Synthesize derivatives with modified substituents to isolate spectral contributions .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .
Q. What computational strategies predict binding affinity with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases or GPCRs. Focus on the fluorophenyl and acetamide moieties as pharmacophores .
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess binding stability and identify key residue interactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate electronic effects .
- Bioassay Panels : Test analogs against cancer cell lines (e.g., MCF-7, A549) and bacterial models (e.g., E. coli, MRSA) to correlate substituents with activity .
Example SAR Data :
| Substituent | IC (Cancer) | MIC (Bacterial) |
|---|---|---|
| 4-Fluorophenyl | 2.1 µM | 8 µg/mL |
| 4-CF | 0.9 µM | 4 µg/mL |
| 4-OCH | 5.3 µM | 16 µg/mL |
Q. What experimental approaches validate the compound’s mechanism of action in biochemical pathways?
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins) to identify inhibitory activity .
Data Contradiction Resolution
Q. How to reconcile discrepancies in reported solubility data across studies?
- Standardized Protocols : Use the shake-flask method (pH 7.4 buffer, 25°C) with HPLC quantification .
- Co-solvent Systems : Evaluate DMSO/water mixtures to mimic physiological conditions and avoid aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
